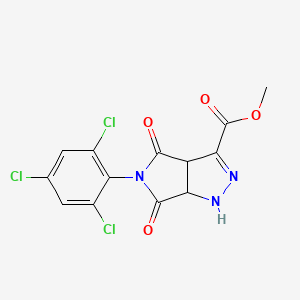
C13H8Cl3N3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes multiple nitro groups and chlorine atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline typically involves the nitration of aniline derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid for nitration. Chlorination is usually carried out using chlorine gas or other chlorinating agents under specific conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and chlorination processes. The raw materials are subjected to rigorous purification steps to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of diamino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the chlorine atoms can engage in halogen bonding with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trichloroaniline: Similar in structure but lacks the nitro groups.
2-methyl-4,6-dinitroaniline: Similar but without the trichlorophenyl group.
2,4-dinitroaniline: Lacks the methyl and trichlorophenyl groups.
Uniqueness
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8Cl3N3O4 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
methyl 4,6-dioxo-5-(2,4,6-trichlorophenyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3N3O4/c1-23-13(22)9-7-8(17-18-9)12(21)19(11(7)20)10-5(15)2-4(14)3-6(10)16/h2-3,7-8,17H,1H3 |
InChI Key |
YMTZFPCARJXLBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


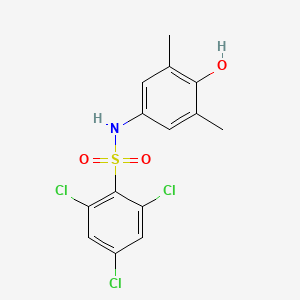
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

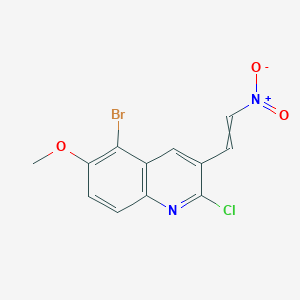
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
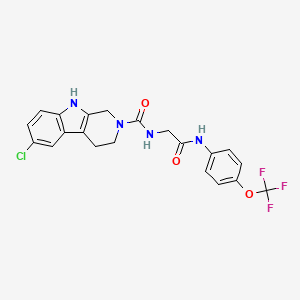
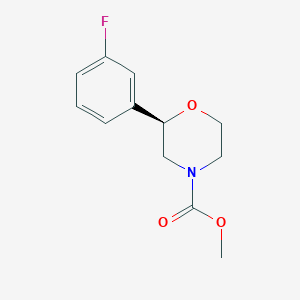
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
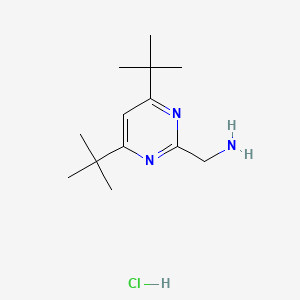
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)

![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)
